

Confirming the biological target binding of 1-Ethenylcyclopropane-1-sulfonamide derivatives

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Compound of Interest

Compound Name: 1-Ethenylcyclopropane-1-sulfonamide

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A Comparative Guide to Confirming Biological Target Binding of Abl Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

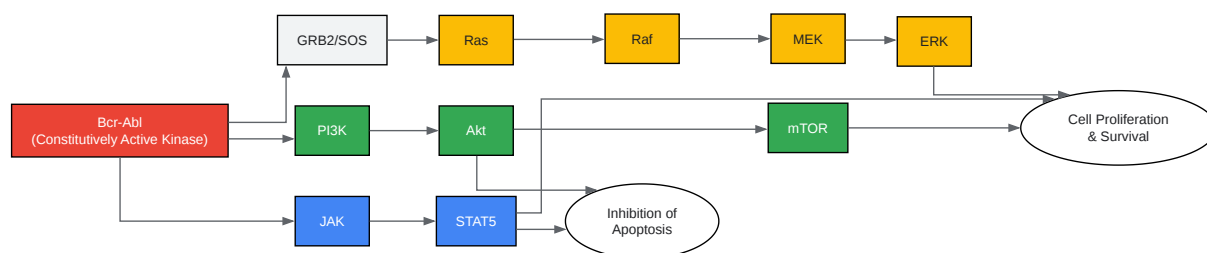
This guide provides an objective comparison of the biological target binding characteristics of several prominent **1-Ethenylcyclopropane-1-sulfonamide** derivatives and other small molecule inhibitors targeting the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase, a key protein in cellular signaling and a critical target in the treatment of Chronic Myeloid Leukemia (CML). The binding affinities, kinetics, and thermodynamic profiles of these compounds are compared using supporting data from established biophysical and cellular assays. Detailed experimental protocols and workflow visualizations are provided to aid in the replication and validation of these findings.

Introduction to Abl Kinase and its Signaling Pathway

The Abl kinase is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, adhesion, and migration.[1] In CML, a chromosomal translocation results in the formation of the Bcr-Abl fusion protein, which exhibits constitutive kinase activity. [2] This unregulated activity drives the proliferation of cancer cells through the activation of several downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT

pathways.[3][4] The development of tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of Bcr-Abl has revolutionized the treatment of CML.[5]

Below is a diagram illustrating the central role of Bcr-Abl in activating these key oncogenic signaling cascades.



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Bcr-Abl Signaling Pathways

Comparison of Abl Kinase Inhibitors

This guide focuses on a comparative analysis of several generations of Abl kinase inhibitors, including the first-generation inhibitor Imatinib and subsequent generations designed to overcome resistance, such as Nilotinib, Dasatinib, Bosutinib, and the pan-inhibitor Ponatinib.

Quantitative Binding Data

The following table summarizes the binding affinities and kinetic parameters of these inhibitors against the Abl kinase domain, as determined by various biophysical methods. Lower IC₅₀ and K_D values indicate higher potency and tighter binding, respectively.

Compound	Type	Target Conformation	IC50 (nM)	KD (nM)
Imatinib	Type 2	DFG-out (Inactive)	100-600	~10
Nilotinib	Type 2	DFG-out (Inactive)	< 30	0.18
Dasatinib	Type 1	DFG-in (Active)	0.6 - 1.1	0.23
Bosutinib	Type 1	DFG-in (Active)	1.2	0.44
Ponatinib	Pan-inhibitor	DFG-out (Inactive)	0.37 - 2.0	0.05

Note: IC50 and KD values can vary depending on the specific assay conditions and Abl kinase construct used. The data presented here are representative values from the literature.

Experimental Protocols

To ensure the reproducibility of target binding confirmation, detailed protocols for three key experimental techniques are provided below. These techniques offer complementary information on the interaction between a small molecule inhibitor and its protein target.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of biomolecular interactions.^[6]

Experimental Workflow:



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Surface Plasmon Resonance Workflow

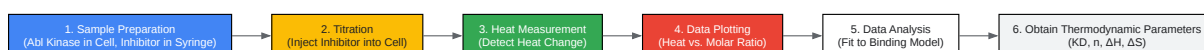
Methodology:

- **Immobilization:** Recombinant Abl kinase is immobilized on a CM5 sensor chip surface using standard amine coupling chemistry. A reference flow cell is prepared without the kinase to subtract non-specific binding and bulk refractive index changes.[7]
- **Analyte Preparation:** A dilution series of the test inhibitor is prepared in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
- **Binding Measurement:** The inhibitor solutions are injected over the sensor surface at a constant flow rate. The association of the inhibitor to the immobilized kinase is monitored in real-time by measuring the change in the SPR signal.[7]
- **Dissociation Measurement:** After the association phase, running buffer without the inhibitor is flowed over the surface, and the dissociation of the inhibitor from the kinase is monitored.[7]
- **Regeneration:** A regeneration solution (e.g., a low pH buffer or high salt concentration) is injected to remove any remaining bound inhibitor from the kinase surface, preparing it for the next injection.
- **Data Analysis:** The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_{on}), dissociation rate constant (k_{off}), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8]

Experimental Workflow:



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Isothermal Titration Calorimetry Workflow

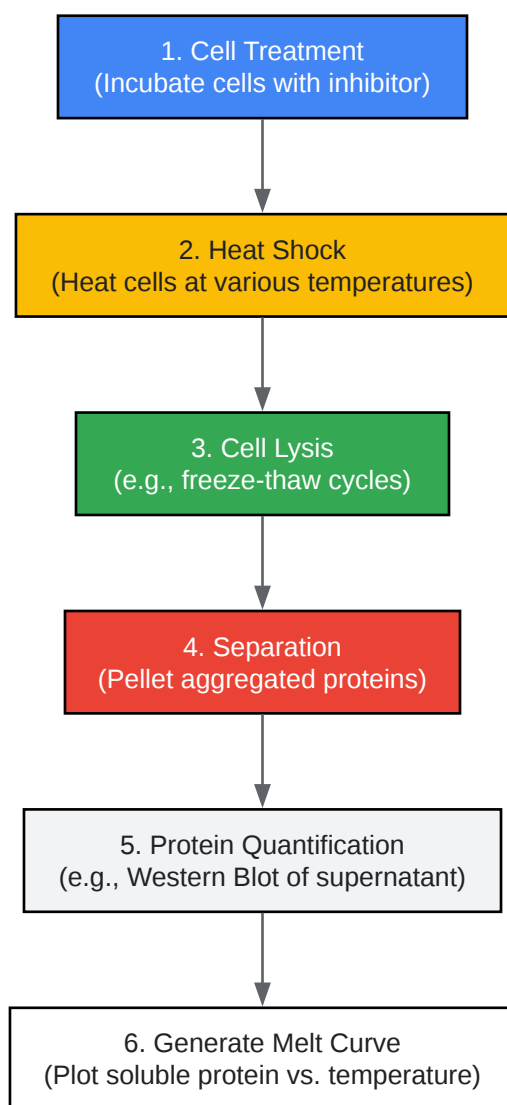
Methodology:

- **Sample Preparation:** Purified Abl kinase is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe. Both solutions must be in identical buffer to minimize heats of dilution.[9]
- **Titration:** A series of small, precise injections of the inhibitor solution are made into the sample cell containing the Abl kinase.
- **Heat Measurement:** The heat released or absorbed upon each injection is measured by the instrument.
- **Data Plotting:** The heat change per injection is plotted against the molar ratio of inhibitor to kinase.
- **Data Analysis:** The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: $\Delta G = \Delta H - T\Delta S = -RT\ln(KA)$, where $KA = 1/KD$. [8]

Cellular Thermal Shift Assay (CETSA)

CETSA is a method for verifying target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[10]

Experimental Workflow:



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Cellular Thermal Shift Assay Workflow

Methodology:

- Cell Treatment: Intact cells expressing the target protein (Abl kinase) are incubated with the test inhibitor or a vehicle control.[11]
- Heating: The cell suspensions are divided into aliquots and heated at a range of different temperatures for a short period (e.g., 3 minutes).[10]
- Cell Lysis: The cells are lysed to release the cellular proteins. This can be achieved by methods such as freeze-thaw cycles.[11]

- Separation: The cell lysates are centrifuged at high speed to pellet the denatured and aggregated proteins.
- Quantification: The amount of soluble Abl kinase remaining in the supernatant at each temperature is quantified using a protein detection method such as Western blotting or ELISA.
- Data Analysis: A "melting curve" is generated by plotting the amount of soluble Abl kinase as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[10] An isothermal dose-response curve can also be generated by heating the cells at a single temperature with varying concentrations of the inhibitor.[11]

Conclusion

The confirmation of biological target binding is a critical step in drug discovery and development. The methodologies and comparative data presented in this guide provide a framework for the rigorous evaluation of small molecule inhibitors targeting the Abl kinase. By employing a combination of biophysical techniques such as SPR and ITC to determine the precise binding kinetics and thermodynamics, and cellular assays like CETSA to confirm target engagement in a more physiologically relevant context, researchers can gain a comprehensive understanding of their compounds' mechanism of action and make more informed decisions in the lead optimization process. The provided protocols and workflows serve as a practical resource for scientists seeking to validate the on-target activity of novel kinase inhibitors.

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